YS-49

Vue d'ensemble

Description

YS-49 est un composé chimique connu pour son rôle d'activateur de la voie de signalisation PI3K/Akt, qui est une cible en aval de RhoA. Il s'agit d'un alcaloïde de la famille des isoquinoléines qui a montré une activité biologique significative, en particulier en réduisant l'activation de RhoA/PTEN dans les cellules traitées au 3-méthylcholanthrène . This compound inhibe également la prolifération des cellules musculaires lisses vasculaires stimulées par l'angiotensine II par l'induction de l'hème oxygénase-1 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

YS-49 est synthétisé par une série de réactions chimiques impliquant des dérivés d'isoquinoléine. La voie de synthèse implique généralement les étapes suivantes :

Formation de dérivés d'isoquinoléine : La première étape implique la formation d'un dérivé d'isoquinoléine par une réaction de cyclisation.

Réaction de substitution : Le dérivé d'isoquinoléine subit une réaction de substitution pour introduire les groupes fonctionnels désirés.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse pour produire de plus grandes quantités. Ce processus nécessite l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la constance du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

YS-49 subit différents types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites ayant des activités biologiques différentes.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés pour les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound ayant des activités biologiques modifiées. Ces dérivés peuvent être utilisés pour la recherche et le développement ultérieurs en chimie médicinale .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : This compound est utilisé comme composé de référence pour étudier la voie de signalisation PI3K/Akt et son rôle dans divers processus cellulaires

Biologie : Il est utilisé dans des études biologiques pour étudier ses effets sur la prolifération, l'apoptose et la différenciation cellulaires

Médecine : This compound a des applications thérapeutiques potentielles dans le traitement de maladies telles que l'hypertension, l'athérosclérose et le cancer en raison de ses propriétés anti-inflammatoires et anti-prolifératives

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie de signalisation PI3K/Akt

Mécanisme d'action

This compound exerce ses effets en activant la voie de signalisation PI3K/Akt, qui est une cible en aval de RhoA. Cette activation conduit à la réduction de l'activation de RhoA/PTEN dans les cellules traitées au 3-méthylcholanthrène . De plus, this compound inhibe la prolifération des cellules musculaires lisses vasculaires stimulées par l'angiotensine II par l'induction de l'hème oxygénase-1 . Le composé a également une forte action inotrope positive par l'activation des β-adrénocepteurs cardiaques .

Applications De Recherche Scientifique

YS-49 has a wide range of scientific research applications, including:

Chemistry: This compound is used as a tool compound to study the PI3K/Akt signaling pathway and its role in various cellular processes

Biology: It is employed in biological studies to investigate its effects on cell proliferation, apoptosis, and differentiation

Medicine: This compound has potential therapeutic applications in treating diseases such as hypertension, atherosclerosis, and cancer due to its anti-inflammatory and anti-proliferative properties

Industry: The compound is used in the development of new drugs and therapeutic agents targeting the PI3K/Akt signaling pathway

Mécanisme D'action

YS-49 exerts its effects by activating the PI3K/Akt signaling pathway, which is a downstream target of RhoA. This activation leads to the reduction of RhoA/PTEN activation in cells treated with 3-methylcholanthrene . Additionally, this compound inhibits the proliferation of vascular smooth muscle cells stimulated by angiotensin II through the induction of heme oxygenase-1 . The compound also has a strong positive inotropic action through the activation of cardiac beta-adrenoceptors .

Comparaison Avec Des Composés Similaires

YS-49 est unique en raison de son activation spécifique de la voie de signalisation PI3K/Akt et de sa capacité à réduire l'activation de RhoA/PTEN. Les composés similaires comprennent :

YS-51 : Un autre composé isoquinoléine ayant des activités biologiques similaires mais une puissance et une sélectivité différentes

Inhibiteurs de l'angiotensine II : Composés qui inhibent les effets de l'angiotensine II mais qui peuvent ne pas activer la voie PI3K/Akt

Agonistes des β-adrénocepteurs : Composés qui activent les β-adrénocepteurs mais qui peuvent ne pas avoir les mêmes effets sur la voie PI3K/Akt

This compound se distingue par sa double action sur la voie PI3K/Akt et les β-adrénocepteurs, ce qui en fait un composé précieux pour la recherche et le développement thérapeutique .

Activité Biologique

YS-49, a novel isoquinoline compound, has garnered attention for its significant biological activities, particularly in modulating various cellular signaling pathways. This compound is primarily recognized for its role as an activator of the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which is critical for cell survival, proliferation, and metabolism. Research indicates that this compound has potential therapeutic applications in neurodegenerative diseases and cancers due to its neuroprotective and anti-apoptotic properties.

This compound activates the PI3K/Akt signaling pathway, enhancing cell survival and proliferation across various cell types. It also reduces the activation of RhoA and phosphatase and tensin homolog (PTEN), both of which are involved in numerous cellular functions and pathologies, including cancer progression and neurodegenerative diseases .

Key Findings

- Cell Proliferation : this compound significantly enhances cell proliferation in vascular smooth muscle cells (VSMCs) by inducing heme oxygenase-1 (HO-1) gene activity. This induction occurs in a dose- and time-dependent manner, leading to reduced Angiotensin II (Ang II)-stimulated VSMC proliferation .

- Oxidative Stress Reduction : The compound exhibits protective effects against oxidative stress by inhibiting reactive oxygen species (ROS) production and preventing JNK phosphorylation, which is often activated under stress conditions .

- Thrombus Formation : In experimental models, this compound has demonstrated potent inhibitory effects on thromboxane A2 (TXA2) formation and platelet aggregation, suggesting its potential use in managing thrombotic conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | PI3K/Akt pathway activator | Enhances survival; reduces RhoA activation |

| LY294002 | PI3K inhibitor | Directly inhibits PI3K; contrasts with this compound's action |

| Akt Inhibitor X | Protein kinase B inhibitor | Inhibits PKB activity; does not activate upstream pathways |

| Wortmannin | PI3K inhibitor | Potent PI3K inhibitor; lacks activation properties |

This compound's unique ability to activate the PI3K/Akt pathway distinguishes it from other compounds that primarily inhibit these pathways, potentially leading to different therapeutic outcomes .

Neuroprotective Effects

In studies examining the neuroprotective potential of this compound, it was found that treatment with this compound significantly reduced apoptosis in neuronal cells subjected to oxidative stress. This effect was attributed to the activation of the PI3K/Akt pathway, which promotes cell survival mechanisms.

Vascular Disease Applications

Research investigating the effects of this compound on vascular smooth muscle cells revealed that it effectively inhibited Ang II-induced proliferation and ROS production. The IC50 value for this compound's inhibition of TXA2 production was determined to be 3.3 µM, showcasing its potency compared to other compounds like higenamine (IC50: 140 µM) . These findings suggest that this compound could be a promising candidate for treating vascular diseases such as hypertension and atherosclerosis.

Propriétés

IUPAC Name |

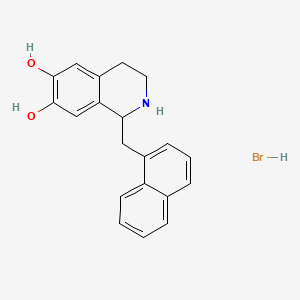

1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFRKNGQHAAJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437347 | |

| Record name | YS-49 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132836-42-1, 132836-11-4 | |

| Record name | YS-49 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YS-49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.